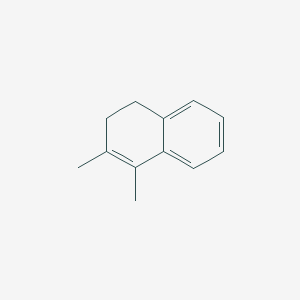
3,4-Dimethyl-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₂H₁₄. It belongs to the class of dihydronaphthalenes, which are partially hydrogenated derivatives of naphthalene. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the 1,2-dihydronaphthalene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the electrochemical oxidative [4+2] annulation of styrenes . Additionally, visible light-mediated synthesis using methylenecyclopropanes has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Partial hydrogenation of naphthalene can yield 1,2-dihydronaphthalene derivatives.
Substitution: Bromination, cyclopropanation, and dipolar cycloaddition reactions are common.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or molecular oxygen under catalytic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Bromine for bromination, diazo compounds for cyclopropanation, and dipolarophiles for cycloaddition.
Major Products
The major products formed from these reactions include various substituted dihydronaphthalenes and naphthalene derivatives .
科学的研究の応用
3,4-Dimethyl-1,2-dihydronaphthalene has several scientific research applications:
作用機序
The mechanism of action of 3,4-Dimethyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, and as an inhibitor, it targets enzymes like aldosterone synthase . The exact molecular pathways and interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,2-Dihydronaphthalene: A parent compound without methyl substitutions.
4,7-Dimethyl-1,2-dihydronaphthalene: Another derivative with different methyl group positions.
Uniqueness
3,4-Dimethyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other dihydronaphthalene derivatives .
生物活性
3,4-Dimethyl-1,2-dihydronaphthalene (DMN) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This article explores the biological properties of DMN, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its two methyl groups at the 3 and 4 positions of the naphthalene ring. Its chemical formula is C12H14 with a molecular weight of 158.24 g/mol. The structure can be represented as follows:
1. Interaction with Receptors
DMN has been studied for its biological activity through its interaction with various receptors. Notably, it has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses and leukocyte trafficking. Activation of FPRL-1 by DMN can lead to both pro-inflammatory and anti-inflammatory effects depending on the context of receptor activation and the presence of other ligands such as lipoxin A4 (LXA4) .
2. Anti-inflammatory Properties
Research indicates that DMN may possess anti-inflammatory properties by promoting the resolution of inflammation. This involves inhibiting the migration of polymorphonuclear neutrophils (PMNs) while enhancing the clearance of apoptotic cells . Such mechanisms suggest potential therapeutic applications in conditions characterized by chronic inflammation.
3. Anticancer Potential
Studies have shown that compounds related to DMN exhibit anticancer activity. The tetrahydronaphthalene moiety, which includes DMN, has been linked to diverse biological activities including anticancer effects . The structural similarity to other known anticancer agents suggests that DMN could be further investigated for its potential in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Study: Inflammatory Response Modulation
In a study assessing the effects of DMN on monocytes and T cells, it was found that DMN could inhibit natural killer (NK) cell cytotoxicity while promoting T cell activation. This dual effect highlights the compound's potential for modulating immune responses in inflammatory diseases .
Synthesis and Applications
The synthesis of DMN involves several chemical reactions that can yield derivatives with modified biological activities. Recent advancements in synthetic methodologies have enhanced the production efficiency of DMN and its analogs, paving the way for more extensive pharmacological studies .
特性
IUPAC Name |
3,4-dimethyl-1,2-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDWPKPYILQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














